3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug development. This compound can be classified as an aromatic amine with a pyridine ring and a trifluoromethoxy substituent, which enhances its biological activity and solubility. The presence of the trifluoromethoxy group is notable for its influence on the electronic properties of the molecule, potentially affecting its interaction with biological targets.
This compound is synthesized from various precursors that contain pyridine and trifluoromethoxy groups. It falls under the category of trifluoromethylated compounds, which are known for their unique chemical properties and biological activities. Trifluoromethyl groups often enhance the metabolic stability and lipophilicity of organic molecules, making them valuable in pharmaceutical applications.
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves several steps, including:
The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion. Yields can vary based on conditions such as temperature and solvent choice, but high yields (up to 98%) have been reported for certain steps in the synthesis process .
The molecular structure of 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine can be visualized as follows:
Key structural data includes:
3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature, pressure) to optimize yields and selectivity.
The mechanism of action for compounds like 3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine often involves interaction with specific biological targets, such as enzymes or receptors. The trifluoromethoxy group may enhance binding affinity through increased hydrophobic interactions or by stabilizing certain conformations of the molecule.
While specific data on this compound's mechanism may be limited, studies on similar compounds indicate potential pathways involving inhibition of kinases or modulation of signaling pathways relevant to cancer treatment .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine has potential applications in:
3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine is a fluorinated aromatic compound featuring a pyridine core linked to a trifluoromethoxy-substituted benzene ring. The molecule consists of a 4-aminopyridine unit connected at its 3-position to a 4-(trifluoromethoxy)phenyl group, yielding the systematic IUPAC name 3-[4-(trifluoromethoxy)phenyl]pyridin-4-amine. Its molecular formula is C~12~H~9~F~3~N~2~O, with a molecular weight of 254.21 g/mol [1] [6].
The trifluoromethoxy (–OCF~3~) group is a meta-directing substituent with high electronegativity (Hammett constant σ~p~ = 0.54), conferring distinct electronic properties. The pyridine nitrogen and amino group create a hydrogen-bonding motif, while the –OCF~3~ group enhances lipid solubility (logP ≈ 2.8) [2] [4]. Alternative nomenclature includes 4-Amino-3-[4-(trifluoromethoxy)phenyl]pyridine and SMILES notation NC1=NC=CC(=C1)C2=CC=C(OC(F)(F)F)C=C2
.
Table 1: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Key Structural Features | CAS Number | |
---|---|---|---|---|
3-(4-(Trifluoromethoxy)phenyl)pyridin-4-amine | C~12~H~9~F~3~N~2~O | 4-aminopyridine + 4-(OCF~3~)phenyl | - | |
4-Amino-3-(trifluoromethyl)pyridine | C~6~H~5~F~3~N~2~ | 4-aminopyridine + 3-CF~3~ | 387824-61-5 | |
3-Amino-4-(trifluoromethyl)pyridine | C~6~H~5~F~3~N~2~ | 3-aminopyridine + 4-CF~3~ | 175204-80-5 | |
Pyridin-4-amine | C~5~H~6~N~2~ | Unsubstituted 4-aminopyridine | 504-24-5 | [1] [3] [6] |
The compound emerged from early 2000s research into trifluoromethylpyridine (TFMP) derivatives, driven by demand for bioactive fluorinated molecules. Industry trends (2012–2018) showed a 58% increase in TFMP isomer consumption, with β-TFMP (3-substituted) derivatives dominating agrochemical markets [2]. Initial synthetic routes faced challenges due to:
Scalable production became feasible through Buchwald-Hartwig amination (2005–2010), enabling C–N bond formation between 3-halo-4-aminopyridines and 4-(trifluoromethoxy)phenylboronic acids. Alternative routes employed Ullmann coupling or vapor-phase fluorination of trichloromethyl precursors [2] [7]. The compound gained prominence as an intermediate for kinase inhibitors and agrochemicals, with >15 patents filed between 2015–2020 citing its derivatives [4] [5].
Table 2: Key Milestones in Development
Year Range | Development Phase | Technical Advance | Industrial Impact | |
---|---|---|---|---|
2000–2005 | Precursor Synthesis | Vapor-phase fluorination of picolines | Enabled bulk TFMP production | |
2005–2010 | Coupling Method Optimization | Pd-catalyzed amination protocols | Improved yields to >75% | |
2010–Present | Derivative Expansion | Synthesis of sulfonamide/oxadiazole hybrids | Pharmaceutical candidate development | [2] [4] [7] |
This scaffold is pivotal in designing multitarget kinase inhibitors, particularly against glycogen synthase kinase-3β (GSK-3β) – a therapeutic target for Alzheimer’s disease (AD). The trifluoromethoxy group enhances blood-brain barrier penetration (calculated logBB = 0.32) and improves binding affinity to the ATP pocket via hydrophobic interactions with Val135 and Arg141 residues [4]. Derivatives like 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole hybrids exhibit:
In AD models, these compounds reduce tau hyperphosphorylation and amyloid-β secretion. The –OCF~3~ group’s metabolic stability (t~1/2~ > 6h in microsomes) outperforms methylsulfone analogs, making it a privileged fragment in CNS drug discovery [4] [9].
Table 3: Therapeutic Applications of Key Derivatives
Derivative Class | Biological Target | Potency (IC~50~) | Therapeutic Indication | |
---|---|---|---|---|
1,2,4-Oxadiazole-sulfonamide hybrids | GSK-3β | 0.4–1.8 µM | Alzheimer’s disease | |
Triazole-thiazole conjugates | JNK1 | 0.28 µM | Type 2 diabetes/obesity | |
Thiadiazole-based analogs | JNK3 | <0.4 µM | Neuroinflammation | [4] [9] |
The compound’s pyridine core and –OCF~3~ group align with pesticide resistance management strategies. Pyridine-containing agrochemicals constitute >50% of 21st-century launches, with trifluoromethoxy derivatives enhancing systemic mobility in plants and xylem translocation [2] [5]. Its role includes:
Global sales of TFMP-based agrochemicals exceeded 1,000 tons/year in 2018, with β-TFMP derivatives dominating. The –OCF~3~ group’s resistance-breaking potential stems from its influence on target site binding kinetics, particularly against GABA receptor mutants [2] [5].
Table 4: Commercial Agrochemicals Using Related Scaffolds
Agrochemical | Target Pest/Pathogen | Mode of Action | Annual Demand (2018) | |
---|---|---|---|---|
Fluazifop-butyl | Grassy weeds | ACCase inhibition | >2,000 tons | |
Picoxystrobin | Soybean rust | Mitochondrial respiration inhibition | >1,500 tons | |
Fluopyram | Nematodes/Botrytis | Succinate dehydrogenase inhibition | ~1,000 tons | [2] [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1